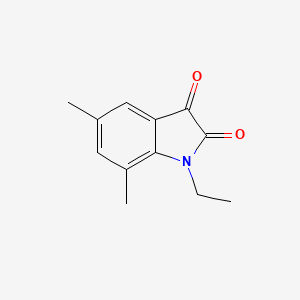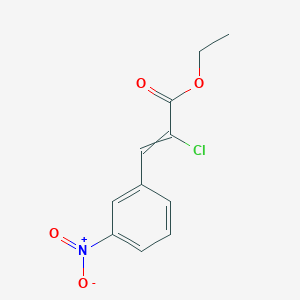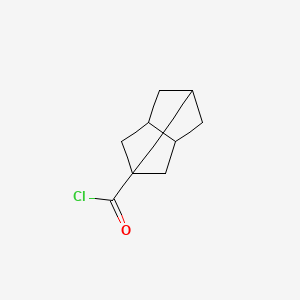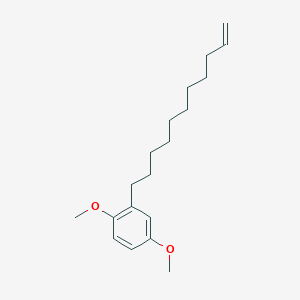
1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene is an organic compound characterized by the presence of two methoxy groups and an undec-10-en-1-yl side chain attached to a benzene ring. This compound is part of the larger family of dimethoxybenzenes, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene typically involves the alkylation of 1,4-dimethoxybenzene with an appropriate alkyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxy groups, followed by the addition of undec-10-en-1-yl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The double bond in the undec-10-en-1-yl side chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene involves its interaction with various molecular targets. For instance, it can bind to enzymes and receptors, modulating their activity. The methoxy groups and the double bond in the side chain play crucial roles in its reactivity and interaction with biological molecules. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Lacks the undec-10-en-1-yl side chain, making it less hydrophobic and less reactive in certain contexts.
1,2-Dimethoxybenzene: Has methoxy groups in different positions, leading to different chemical properties and reactivity.
1,3-Dimethoxybenzene: Another isomer with distinct chemical behavior due to the position of the methoxy groups.
Uniqueness
1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene is unique due to the presence of the long alkyl side chain, which imparts specific hydrophobic characteristics and influences its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
CAS No. |
401846-16-0 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,4-dimethoxy-2-undec-10-enylbenzene |
InChI |
InChI=1S/C19H30O2/c1-4-5-6-7-8-9-10-11-12-13-17-16-18(20-2)14-15-19(17)21-3/h4,14-16H,1,5-13H2,2-3H3 |
InChI Key |
CWTKFQGSSFVEOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


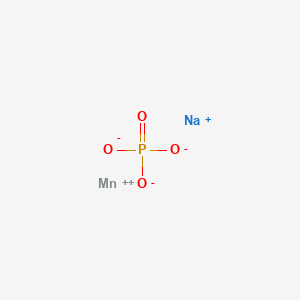
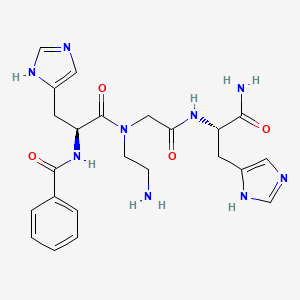
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
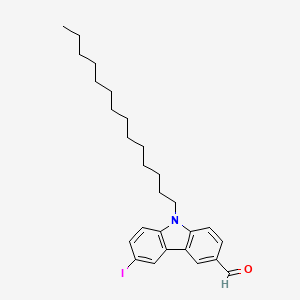
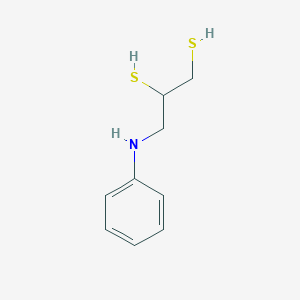

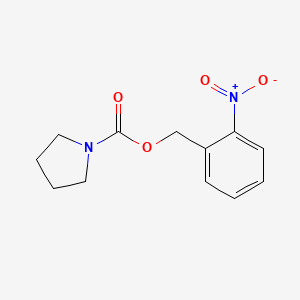
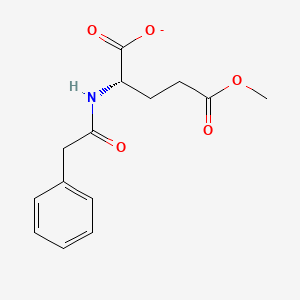
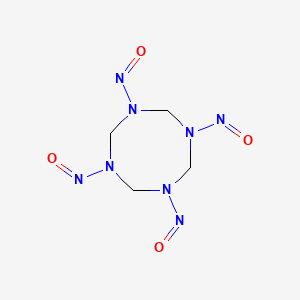
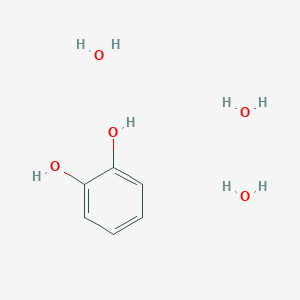
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
